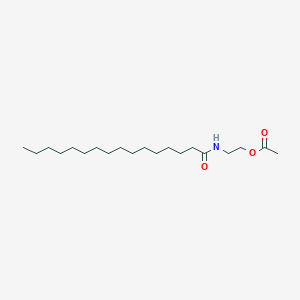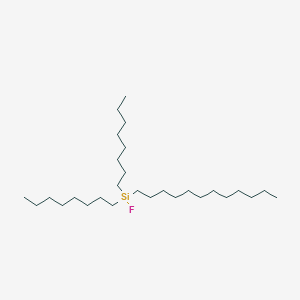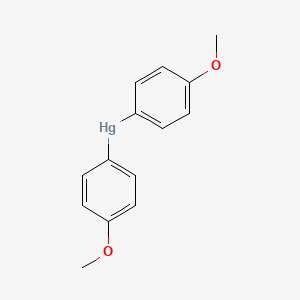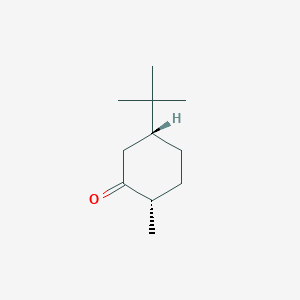
2-Benzoxepin-1,3-dione, 4,5-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoxepin-1,3-dione, 4,5-dihydro- is an organic compound with the molecular formula C10H8O3. It belongs to the class of benzoxepines, which are characterized by a benzene ring fused to an oxepine ring, an unsaturated seven-membered heterocycle with one oxygen atom replacing a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxepin-1,3-dione, 4,5-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ortho-hydroxyaryl ketones with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intramolecular cyclization to form the benzoxepin ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzoxepin-1,3-dione, 4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzoxepin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrobenzoxepin compounds .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Benzoxepin-1,3-dione, 4,5-dihydro- involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to interact with benzodiazepine receptors, modulating the action of gamma-aminobutyric acid (GABA) on neuronal chloride ion flux. This interaction results in sedative-hypnotic effects . The compound’s ability to inhibit certain enzymes also contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydro-1-benzoxepin-3(2H)-one: Another benzoxepin derivative with similar structural features.
2,3-Dihydro-1,5-benzoxazepin-4(5H)-one: A related compound with a nitrogen atom in the ring structure.
Uniqueness
2-Benzoxepin-1,3-dione, 4,5-dihydro- is unique due to its specific ring structure and the presence of two carbonyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity, differentiating it from other benzoxepin derivatives .
Propiedades
Número CAS |
5714-98-7 |
|---|---|
Fórmula molecular |
C10H8O3 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
4,5-dihydro-2-benzoxepine-1,3-dione |
InChI |
InChI=1S/C10H8O3/c11-9-6-5-7-3-1-2-4-8(7)10(12)13-9/h1-4H,5-6H2 |
Clave InChI |
HRFWMPCKIIJNPS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OC(=O)C2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


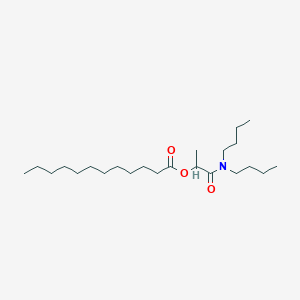


![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
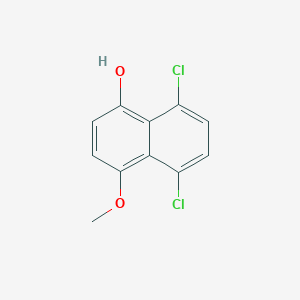
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)
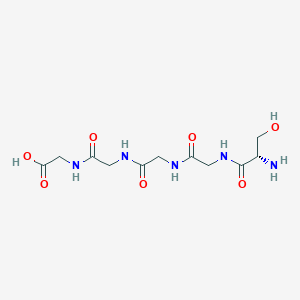


![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
